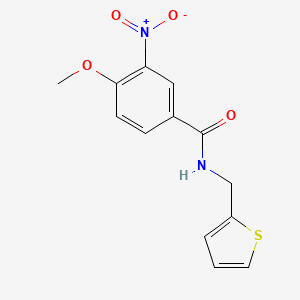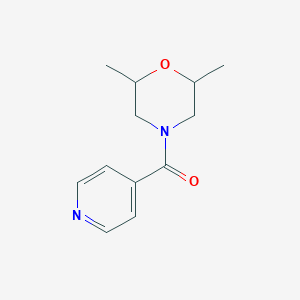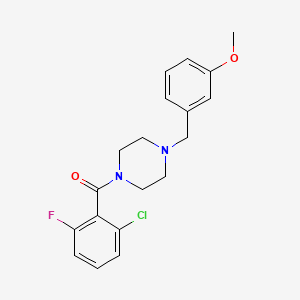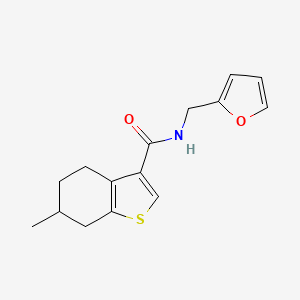![molecular formula C19H21NO3 B4180920 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide
Vue d'ensemble
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide, also known as 2C-B-NBOMe, is a synthetic compound belonging to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense psychedelic experiences. The compound has been the subject of scientific research due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide are complex and varied. The compound has been shown to induce changes in brain activity, including alterations in the activity of the default mode network and changes in functional connectivity between brain regions. Additionally, the compound has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide for lab experiments is its potency. The compound is highly potent and can induce strong effects at low doses, making it useful for studying the effects of hallucinogenic drugs on the brain and behavior. However, the compound is also highly toxic and can be dangerous if not handled properly. Additionally, the legality of the compound is in question in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are many potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and psychiatric disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the brain and behavior. Finally, the safety and toxicity of the compound need to be further investigated to ensure that it can be used safely in research and potentially in clinical settings.
Applications De Recherche Scientifique
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, the compound has been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-16(14-7-5-4-6-8-14)19(21)20-13(2)15-9-10-17-18(11-15)23-12-22-17/h4-11,13,16H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAARJBVRQMMMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({2-[(3-phenylpropanoyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180839.png)

![methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B4180848.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenylpropanamide](/img/structure/B4180864.png)
![2,2-dichloro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180875.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4180883.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180912.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4180928.png)


![2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4180956.png)
